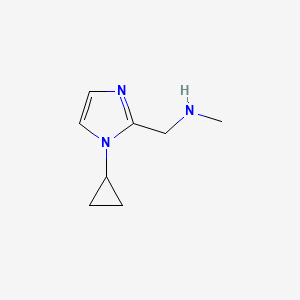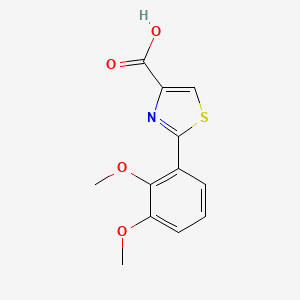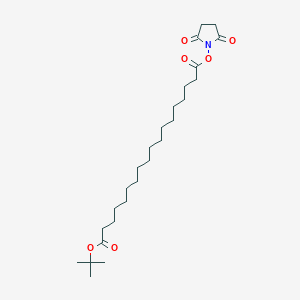
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate
Übersicht
Beschreibung
“1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate” is a chemical compound with the molecular formula C26H45NO6 . It has a molecular weight of 467.65 . The IUPAC name for this compound is O1-tert-butyl O18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate .
Molecular Structure Analysis
The InChI code for “1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate” is 1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a predicted density of 1.05±0.1 g/cm3 . The predicted boiling point is 537.7±42.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of PROTACs
“Boc-C16-NHS ester” is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Exploitation of the Ubiquitin-Proteasome System
PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biomarker Reagent
NHS ester PEG, which includes “Boc-C16-NHS ester”, can be used as a biomarker reagent for attaching PEG molecules to biomolecules .
Alteration of Biomolecule Properties
The PEG labeling, which can be achieved using “Boc-C16-NHS ester”, can alter the properties of the biomolecule, such as increasing its solubility, stability, and cyclic half-life .
Anticonvulsant Research
The compound has been found in a group of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides with Hybrid Structure, which have shown potent anticonvulsant properties .
Pain Model Research
One of the compounds in the same group as “Boc-C16-NHS ester” was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The compound in the same group as “Boc-C16-NHS ester” involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Drug-Like Properties Research
“Boc-C16-NHS ester” revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOVMMPSILRQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)


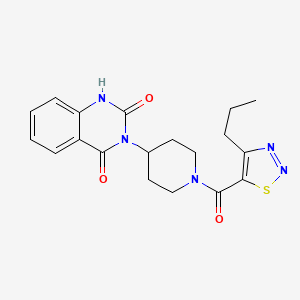
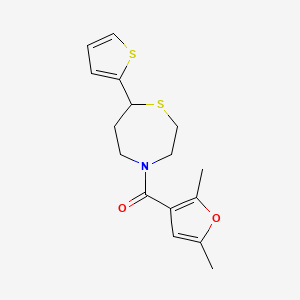
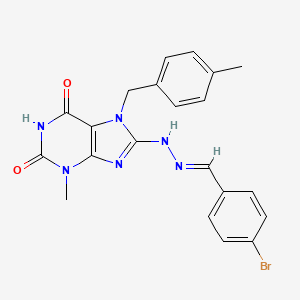

![ethyl 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2650519.png)
![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)
![2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650523.png)
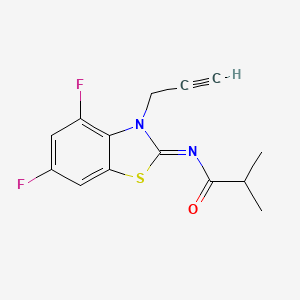
![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)
